molecular formula C15H15FN2O2 B5333914 N-(4-fluorobenzyl)-N'-(4-methoxyphenyl)urea

N-(4-fluorobenzyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5333914
M. Wt: 274.29 g/mol
InChI Key: NNONLZXOULZDBY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 4-fluorobenzylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry: In the materials science industry, N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea is explored for its use in the development of novel polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway. The presence of the fluorobenzyl and methoxyphenyl groups enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)urea
  • N-(4-fluorobenzyl)-N’-(4-hydroxyphenyl)urea
  • N-(4-fluorobenzyl)-N’-(4-methylphenyl)urea

Comparison: N-(4-fluorobenzyl)-N’-(4-methoxyphenyl)urea is unique due to the presence of both fluorobenzyl and methoxyphenyl groups. These substituents contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and binding interactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-14-8-6-13(7-9-14)18-15(19)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNONLZXOULZDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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